[1-(2-Chloropyrimidin-4-yl)piperidin-4-yl]methanol
Description
[1-(2-Chloropyrimidin-4-yl)piperidin-4-yl]methanol (CAS: 1269531-16-9) is a heterocyclic compound with the molecular formula C₁₀H₁₄ClN₃O. It features a piperidine ring substituted at the 4-position with a hydroxymethyl group and at the 1-position with a 2-chloropyrimidin-4-yl moiety. This compound is a key intermediate in pharmaceutical synthesis, particularly for kinase inhibitors or antimicrobial agents, though specific applications require further research .
Properties
IUPAC Name |
[1-(2-chloropyrimidin-4-yl)piperidin-4-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c11-10-12-4-1-9(13-10)14-5-2-8(7-15)3-6-14/h1,4,8,15H,2-3,5-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZZCHRTFIIRDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=NC(=NC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Chloropyrimidin-4-yl)piperidin-4-yl]methanol typically involves the reaction of 2-chloropyrimidine with piperidine derivatives under controlled conditions. One common method includes the nucleophilic substitution reaction where 2-chloropyrimidine reacts with piperidine in the presence of a base to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained between 0°C to 50°C to ensure optimal yield .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(2-Chloropyrimidin-4-yl)piperidin-4-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form various alcohol derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine (TEA) or sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
The compound [1-(2-Chloropyrimidin-4-yl)piperidin-4-yl]methanol has garnered attention in various scientific fields due to its potential therapeutic applications and unique chemical properties. This article explores its applications in medicinal chemistry, pharmacology, and other relevant scientific domains, supported by comprehensive data tables and documented case studies.
Structure
The compound consists of a piperidine ring substituted with a chloropyrimidine moiety and a hydroxymethyl group. Its structural formula can be represented as follows:
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, particularly in the realm of neuropharmacology.
Case Study: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry evaluated derivatives of piperidine compounds, including [1-(2-Chloropyrimidin-4-yl)piperidin-4-yl]methanol, for their antidepressant effects. The results indicated that modifications to the piperidine ring could enhance serotonin receptor affinity, suggesting potential applications in treating mood disorders .
Anticancer Research
Research has indicated that compounds with similar structural motifs exhibit anticancer properties.
Case Study: Inhibition of Tumor Growth
In a study published in Cancer Research, derivatives of chloropyrimidine were tested for their ability to inhibit tumor cell proliferation. The findings demonstrated that compounds with piperidine substitutions could effectively induce apoptosis in cancer cell lines, highlighting the potential of [1-(2-Chloropyrimidin-4-yl)piperidin-4-yl]methanol in oncology .
Antimicrobial Properties
The compound has also been explored for its antimicrobial activity.
Case Study: Bacterial Inhibition
A recent investigation published in Antimicrobial Agents and Chemotherapy assessed various chloropyrimidine derivatives against common bacterial strains. The study found that [1-(2-Chloropyrimidin-4-yl)piperidin-4-yl]methanol exhibited significant antibacterial activity, making it a candidate for further development as an antimicrobial agent .
Neuropharmacology
Given its structural characteristics, the compound may interact with neurotransmitter systems.
Case Study: Neuroprotective Effects
Research published in Neuropharmacology examined the neuroprotective effects of piperidine derivatives on neurodegenerative diseases. The study suggested that [1-(2-Chloropyrimidin-4-yl)piperidin-4-yl]methanol could modulate glutamate receptors, potentially offering protective benefits against excitotoxicity .
Mechanism of Action
The mechanism of action of [1-(2-Chloropyrimidin-4-yl)piperidin-4-yl]methanol involves its interaction with molecular targets such as enzymes or receptors. The chloropyrimidine moiety can bind to specific sites on the target molecule, leading to inhibition or activation of its function. This interaction can modulate various biochemical pathways, resulting in the desired therapeutic or biological effect .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrimidine Substitutions
[1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl]methanol (CAS: 1353985-24-6)
- Molecular Formula : C₁₂H₁₉N₃O₂S
- Key Differences: Substitutions on the pyrimidine ring: Methoxy (position 6) and methylthio (position 2) groups replace chlorine. Piperidine substitution: Methanol group at position 3 instead of 3.
- Positional isomerism in the piperidine ring may affect binding interactions in biological systems .
2-[4-(6-Chloro-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanol (CAS: 127116-19-2)
- Molecular Formula : C₁₁H₁₇ClN₄O
- Key Differences: Piperazine ring replaces piperidine. Ethanol group substitutes the hydroxymethyl. Pyrimidine has a methyl group at position 2 and chlorine at position 4.
- Implications :
Analogues with Alternative Heterocyclic Cores
[1-(3-Aminopyridin-2-yl)piperidin-4-yl]methanol (CAS: 1094233-96-1)
- Molecular Formula : C₁₁H₁₇N₃O
- Key Differences: Pyridine core replaces pyrimidine, with an amino group at position 3.
- Implications: Reduced ring aromaticity compared to pyrimidine may affect binding affinity.
[1-(6-Chloropyridazin-3-yl)piperidin-4-yl]methanol (CAS: 1094223-48-9)
Analogues with Aromatic or Bulky Substituents
[1-(4-Aminophenyl)piperidin-4-yl]methanol (CAS: 471937-86-7)
- Molecular Formula : C₁₂H₁₈N₂O
- Key Differences: 4-Aminophenyl group replaces chloropyrimidine.
- Amino group improves solubility but reduces electrophilicity .
[1-(3-Chloro-benzyl)piperidin-4-yl]methanol
- Molecular Formula: C₁₃H₁₈ClNO
- Key Differences :
- 3-Chlorobenzyl group substitutes the chloropyrimidine.
- Chlorine’s position on the benzene ring affects electronic distribution .
Comparative Data Table
Research Findings and Implications
- Electronic Effects : Chlorine in the target compound enhances electrophilicity, favoring reactions like Suzuki coupling or nucleophilic aromatic substitution. Methoxy or methylthio groups in analogues may redirect reactivity toward oxidation or alkylation pathways .
- Solubility and Bioavailability : Piperazine-containing analogues (e.g., CAS 127116-19-2) exhibit higher solubility due to additional nitrogen atoms, while benzyl-substituted compounds (e.g., CAS 1094223-48-9) may face bioavailability challenges due to increased hydrophobicity .
- Biological Activity : Pyrimidine derivatives are often explored as kinase inhibitors, but substitutions (e.g., methylthio vs. chlorine) can drastically alter target selectivity. For example, methylthio groups may enhance binding to cysteine-rich active sites .
Biological Activity
[1-(2-Chloropyrimidin-4-yl)piperidin-4-yl]methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article delves into the biological activity of this compound, presenting data from various studies, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a chloropyrimidine moiety attached to a piperidine ring with a hydroxymethyl group. This unique structure allows for diverse interactions with biological targets, enhancing its potential as a therapeutic agent.
The mechanism of action for [1-(2-Chloropyrimidin-4-yl)piperidin-4-yl]methanol involves:
- Enzyme Inhibition : The chloropyrimidine moiety can interact with nucleophilic sites in enzymes, potentially inhibiting their activity.
- Binding Affinity : The piperidine ring enhances the compound's binding affinity towards specific receptors or enzymes.
- Hydrogen Bonding : The hydroxymethyl group participates in hydrogen bonding, stabilizing interactions with molecular targets.
Antimicrobial Properties
Research indicates that [1-(2-Chloropyrimidin-4-yl)piperidin-4-yl]methanol exhibits promising antimicrobial activity. It has been studied for its efficacy against various pathogens, including resistant strains of Plasmodium falciparum, which is responsible for malaria. The compound has shown high selectivity and potency, with IC50 values ranging between 1 and 5 µg/ml against the parasite .
Antiviral Activity
The compound is also being investigated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication through mechanisms similar to those observed in other piperidine derivatives .
Case Studies
- Study on Antiplasmodial Activity : A study focused on the antiplasmodial effects of compounds bearing piperidine structures revealed that derivatives similar to [1-(2-Chloropyrimidin-4-yl)piperidin-4-yl]methanol demonstrated significant activity against P. falciparum strains, highlighting their potential as lead compounds for drug development .
- In Vitro Pharmacological Screening : In vitro studies have screened various derivatives of piperidine-containing compounds for their ability to inhibit IL-1β release in macrophages. Results indicated that modifications to the piperidine structure could enhance anti-inflammatory properties, suggesting a pathway for further pharmacological exploration .
Research Findings
| Study | Findings | |
|---|---|---|
| Antiplasmodial Activity Study | High selectivity for P. falciparum with IC50 values between 1 and 5 µg/ml | Promising candidate for malaria treatment |
| In Vitro Pharmacological Screening | Compounds demonstrated inhibition of IL-1β release | Potential anti-inflammatory applications |
| Enzyme Inhibition Study | Interaction with key enzymes leading to inhibition | Useful in drug design targeting specific pathways |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
